molecular formula C25H21BrN2O3S B302427 (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B302427
M. Wt: 509.4 g/mol
InChI Key: MLIGBCKOBCSVCV-RXVMHUJQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a highly potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, making this compound a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one works by inhibiting the activity of this compound, a key regulator of insulin signaling and glucose homeostasis. This compound dephosphorylates and inactivates the insulin receptor and other downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting this compound, this compound enhances insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Increased energy expenditure and thermogenesis
- Enhanced lipid metabolism and reduced hepatic steatosis
- Improved endothelial function and reduced inflammation

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is its high potency and selectivity for this compound inhibition. This makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.

Future Directions

There are several future directions for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one research. These include:
- Optimization of the synthesis method to improve yield and solubility
- Development of more potent and selective this compound inhibitors based on the structure of this compound
- Evaluation of the long-term safety and efficacy of this compound in animal models and humans
- Investigation of the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease
- Exploration of the molecular mechanisms underlying the biochemical and physiological effects of this compound on insulin signaling and glucose homeostasis.

Synthesis Methods

The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound is a highly potent and selective inhibitor of this compound, which plays a critical role in insulin signaling and glucose homeostasis. Animal studies have demonstrated that this compound improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity in obese and diabetic mice.

properties

Molecular Formula

C25H21BrN2O3S

Molecular Weight

509.4 g/mol

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21BrN2O3S/c1-31-21-14-20(26)12-19(23(21)29)13-22-24(30)28(16-18-10-6-3-7-11-18)25(32-22)27-15-17-8-4-2-5-9-17/h2-14,29H,15-16H2,1H3/b22-13-,27-25?

InChI Key

MLIGBCKOBCSVCV-RXVMHUJQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

SMILES

COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.